![molecular formula C11H9ClO2S B2888002 3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid CAS No. 926191-40-4](/img/structure/B2888002.png)
3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid
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Overview
Description
“3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid” is a heterocyclic sulfur compound . It is a specialty product for proteomics research . The IUPAC name is 3-chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid .
Synthesis Analysis
This compound may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis
The molecular formula of this compound is C11H9ClO2S . The InChI code is 1S/C11H9ClO2S/c1-5-3-6(2)8-7(4-5)15-10(9(8)12)11(13)14/h3-4H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of “3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid” is 240.71 . It is a powder at room temperature .Scientific Research Applications
Synthesis of Carboxylic Acid Esters
3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid: can be used as a starting material in the synthesis of carboxylic acid esters. These esters are significant in the production of various organic compounds, drug molecules, and natural products. The synthesis process often involves the use of carboxylic acids as electrophiles or nucleophiles in reactions with alcohols or alkyl halides .
Organic Synthesis
In organic synthesis, this compound can act as an intermediate for the formation of complex molecules. Its reactive carboxyl group allows it to undergo substitution, elimination, and addition reactions, which are fundamental in building larger organic structures .
Nanotechnology
The carboxylic acid group of 3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid can be utilized to modify the surface of nanoparticles. This modification is crucial for promoting dispersion and incorporation of metallic nanoparticles or carbon nanostructures like multi-walled carbon nanotubes (MWCNTs) .
Polymer Chemistry
This compound finds applications in polymer chemistry as a monomer or an additive. Its inclusion in polymer chains can alter the physical properties of the polymer, such as increasing its thermal stability or changing its solubility profile .
Medicinal Chemistry
In medicinal chemistry, 3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid can be used to synthesize small molecules that serve as pharmaceutical intermediates. These intermediates are crucial for the development of new drugs and therapeutic agents .
Green Chemistry
The compound’s role in the synthesis of esters is also important from the perspective of green chemistry. It offers a pathway to create esters without the use of harsh chemicals, thus reducing the environmental impact of chemical synthesis .
Safety and Hazards
properties
IUPAC Name |
3-chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-5-3-6(2)8-7(4-5)15-10(9(8)12)11(13)14/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJMNIUBQYMEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid |
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